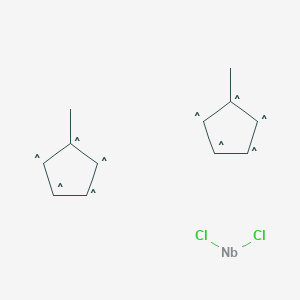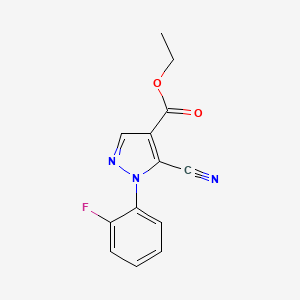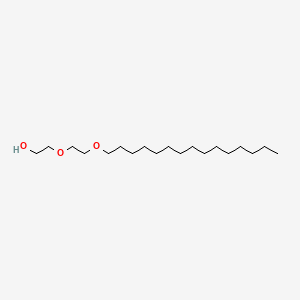
2-(2-(Pentadecyloxy)ethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-pentadecoxyethoxy)ethanol is an organic compound with the molecular formula C19H40O3 and a molecular weight of 316.52 g/mol . It is a type of alcohol characterized by the presence of a long alkyl chain, making it a surfactant with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-pentadecoxyethoxy)ethanol typically involves the reaction of 2-(2-hydroxyethoxy)ethanol with pentadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for 2-(2-pentadecoxyethoxy)ethanol are not well-documented in the literature. the general principles of etherification and alcohol synthesis apply, involving the use of large-scale reactors and continuous processing to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-pentadecoxyethoxy)ethanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, simpler alcohols, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
2-(2-pentadecoxyethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Its surfactant properties make it useful in biological assays and cell culture techniques.
Industry: It is used in the formulation of detergents, cosmetics, and personal care products.
Mechanism of Action
The mechanism of action of 2-(2-pentadecoxyethoxy)ethanol primarily involves its surfactant properties. It reduces surface tension and can disrupt lipid bilayers, making it effective in emulsification and solubilization processes. The molecular targets include cell membranes and other lipid-containing structures .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-phenoxyethoxy)ethanol
- 2-(2-ethoxyethoxy)ethanol
- 2-(2-butoxyethoxy)ethanol
Uniqueness
2-(2-pentadecoxyethoxy)ethanol is unique due to its long alkyl chain, which imparts superior surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong emulsification and solubilization capabilities .
Properties
CAS No. |
56049-80-0 |
|---|---|
Molecular Formula |
C19H40O3 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
2-(2-pentadecoxyethoxy)ethanol |
InChI |
InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-21-18-19-22-17-15-20/h20H,2-19H2,1H3 |
InChI Key |
BBRRSEMXTGVTOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide](/img/structure/B13756488.png)
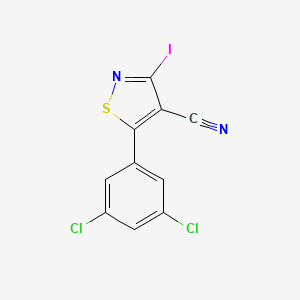
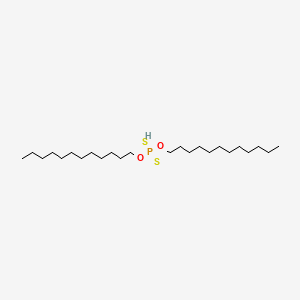
![5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid](/img/structure/B13756502.png)
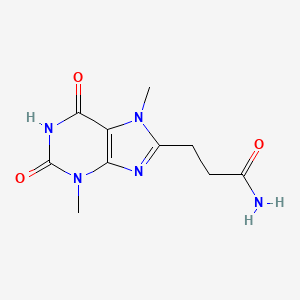
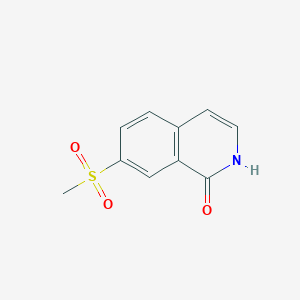

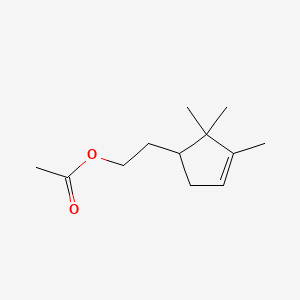


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13756531.png)
